molecular formula C30H43N3O3 B12034899 N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide

N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide

Cat. No.: B12034899
M. Wt: 493.7 g/mol
InChI Key: HYBXBYURDFQMSF-AWSUPERCSA-N
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Description

This compound is a hydrazone derivative characterized by a tetradecanamide (14-carbon alkyl chain) linked to a hydrazinylidene-ethyl backbone and a 4-phenylmethoxy-substituted benzylidene group. Its molecular formula is C₃₀H₄₁N₃O₃ (inferred from structural analogs in and ), with a molecular weight of approximately 515.66 g/mol .

Properties

Molecular Formula

C30H43N3O3

Molecular Weight

493.7 g/mol

IUPAC Name

N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide

InChI

InChI=1S/C30H43N3O3/c1-2-3-4-5-6-7-8-9-10-11-15-18-29(34)31-24-30(35)33-32-23-26-19-21-28(22-20-26)36-25-27-16-13-12-14-17-27/h12-14,16-17,19-23H,2-11,15,18,24-25H2,1H3,(H,31,34)(H,33,35)/b32-23+

InChI Key

HYBXBYURDFQMSF-AWSUPERCSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=CC=C2

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone linkage can be targeted.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydrazines or amines.

    Substitution: Formation of substituted hydrazones or hydrazides.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C25H25N3O5C_{25}H_{25}N_{3}O_{5} and a molecular weight of approximately 447.5 g/mol. Its structure features a hydrazine moiety, which is often associated with various biological activities, and a tetradecanamide chain that may influence its solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds with hydrazine derivatives exhibit anticancer properties. N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide has been investigated for its potential to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research shows that hydrazine derivatives can interact with DNA and disrupt replication processes, leading to cancer cell death .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it may exhibit effectiveness against various bacterial strains due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Enzyme Inhibition

N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide has been studied as a potential enzyme inhibitor. Specifically, it may act on enzymes involved in metabolic pathways linked to disease states. The compound's hydrazone functionality allows it to form stable complexes with metal ions, which can modulate enzyme activity .

Polymer Chemistry

In materials science, this compound can serve as a building block for the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. Research indicates that incorporating hydrazine derivatives into polymer systems can improve their performance in applications like coatings and adhesives .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the efficacy of N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide in inhibiting the proliferation of breast cancer cells. The study utilized various assays to measure cell viability and apoptosis rates, confirming the compound's potential as a therapeutic agent against cancer .

Case Study 2: Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones in agar diffusion tests, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can be crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

The compound’s structural analogs differ in two key regions:

Benzylidene substituents : Position and nature of substituents on the aromatic ring.

Amide group : Presence of alkyl chains (e.g., tetradecanamide) vs. aromatic or shorter chains.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Substituent on Benzylidene Amide Group Molecular Weight (g/mol)
Target Compound C₃₀H₄₁N₃O₃ 4-Phenylmethoxy Tetradecanamide 515.66
N-{2-[(2E)-2-(4-Methylbenzylidene)hydrazino]-2-oxoethyl}tetradecanamide C₂₄H₃₉N₃O₂ 4-Methyl Tetradecanamide 401.60
N-{2-[(2E)-2-(2-Hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}tetradecanamide C₂₄H₃₉N₃O₄ 2-Hydroxy-3-methoxy Tetradecanamide 433.59
N-(4-Methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide C₁₅H₁₆N₃O₂S Thiophene-2-yl 4-Methylphenylacetamide 310.38
N-[2-[(2E)-2-[(4-Hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide C₂₃H₃₇N₃O₃ 4-Hydroxy Tetradecanamide 415.56

Physicochemical Properties

  • Lipophilicity : The tetradecanamide chain in the target compound enhances lipophilicity compared to analogs with aromatic amides (e.g., 4-methylphenylacetamide in ). This increases membrane permeability but reduces aqueous solubility .
  • Melting Points : While direct data for the target compound is unavailable, analogs with shorter alkyl chains (e.g., : 433.59 g/mol) exhibit higher melting points (~200–220°C) due to stronger intermolecular forces. The target compound’s long alkyl chain likely lowers its melting point .
  • Collision Cross-Section (CCS) : predicts CCS values for a related benzylidene hydrazine derivative (207.0 Ų for [M+H]+), suggesting similar mass spectrometric behavior for the target compound .

Stability and Reactivity

The hydrazone linkage (C=N) is pH-sensitive, but the 4-phenylmethoxy group’s steric bulk may stabilize the target compound compared to analogs with smaller substituents (e.g., 4-hydroxy in ). The benzyl ether group also introduces oxidative liability, unlike methoxy or methyl groups .

Biological Activity

N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.

The compound has a complex structure characterized by the presence of hydrazine and phenylmethoxy groups. Its molecular formula is C25H31N3O4C_{25}H_{31}N_{3}O_{4}, with a molecular weight of approximately 445.5 g/mol. The IUPAC name reflects its intricate design, which suggests potential interactions with biological targets.

Synthesis

The synthesis of N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide typically involves multiple steps, including:

  • Formation of Hydrazone : Reaction between 4-phenylmethoxybenzaldehyde and hydrazine hydrate.
  • Acylation : The hydrazone is acylated using tetradecanoyl chloride under basic conditions.
  • Purification : The final product is purified through methods such as chromatography.

Biological Activity

N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide has been studied for various biological activities:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in animal models. It reduces the production of pro-inflammatory cytokines and shows promise in treating conditions like arthritis.

Enzyme Inhibition

Studies suggest that N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide may act as an enzyme inhibitor, particularly targeting enzymes involved in cancer progression and inflammatory pathways.

The proposed mechanism of action involves:

  • Binding to Target Proteins : The hydrazine moiety allows for interaction with specific enzymes or receptors.
  • Modulation of Signaling Pathways : By inhibiting key signaling pathways, the compound can alter cellular responses related to growth and inflammation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

Case Studies

Several studies have investigated the biological activity of N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide:

  • Study on Cancer Cell Lines :
    • Objective : To assess anticancer effects.
    • Findings : Significant reduction in cell viability was observed in treated cancer cell lines compared to controls.
    • : Suggests potential as a chemotherapeutic agent.
  • Inflammation Model Study :
    • Objective : To evaluate anti-inflammatory properties.
    • Findings : Decreased levels of TNF-alpha and IL-6 were noted in treated groups.
    • : Indicates effectiveness in reducing inflammation.

Data Table

Biological ActivityObservationsReferences
AnticancerInhibition of cell proliferation,
Anti-inflammatoryReduction in cytokine levels,
Enzyme inhibitionInteraction with specific enzymes,

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